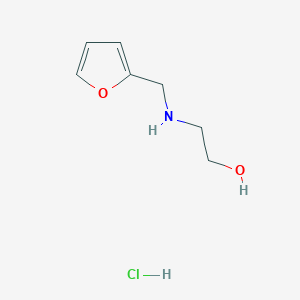
2,5-Diethoxyaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethoxyaniline hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅NO₂Cl. It is a derivative of aniline, where two ethoxy groups (-OCH₂CH₃) are attached to the benzene ring at positions 2 and 5, and the amine group is protonated to form the hydrochloride salt. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Direct Etherification: The compound can be synthesized by reacting aniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 2,5-diethoxybenzaldehyde with ammonia and a reducing agent like sodium cyanoborohydride. The reaction is usually performed in an alcohol solvent under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistency and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical syntheses.
Reduction: The compound can be reduced to form 2,5-diethoxyphenylamine, which is useful in the production of dyes and pigments.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and halogenating agents like bromine (Br₂).
Major Products Formed:
Quinones: Important intermediates in the synthesis of dyes and pharmaceuticals.
2,5-Diethoxyphenylamine: Used in the production of dyes, pigments, and other fine chemicals.
科学的研究の応用
2,5-Diethoxyaniline hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. In biology, it is used as a precursor for the synthesis of fluorescent probes and imaging agents. In medicine, it serves as an intermediate in the production of drugs that target specific diseases. In industry, it is utilized in the manufacture of high-performance materials and coatings.
作用機序
The mechanism by which 2,5-Diethoxyaniline hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of fluorescent probes, the compound undergoes a series of reactions to form a fluorescent molecule that can bind to specific biological targets. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with enzymes, receptors, or other biomolecules to achieve its desired effect.
類似化合物との比較
2,5-Dimethoxyaniline
2,5-Diethoxy-4-nitroaniline
2,5-Diethoxy-3-nitroaniline
2,5-Diethoxy-4-methoxyaniline
特性
IUPAC Name |
2,5-diethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-12-8-5-6-10(13-4-2)9(11)7-8;/h5-7H,3-4,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYYAJVKOAGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050208-16-6 |
Source


|
| Record name | Benzenamine, 2,5-diethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050208-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(4-propylphenoxy)ethyl]amine HCl](/img/structure/B7829648.png)




![N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;oxalic acid](/img/structure/B7829683.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate](/img/structure/B7829690.png)
